N-Benzyl-5-methoxy-2-nitroaniline

Hydrogen bonding Solubility Molecular recognition

Researchers synthesizing 5-methoxy-substituted benzimidazoles or quinazolines often face challenges with regioisomeric impurities and incompatible protecting groups. N-Benzyl-5-methoxy-2-nitroaniline (CAS 498539-08-5) solves this with: • Orthogonal N-benzyl protection enabling synthetic sequences incompatible with free anilines • Higher boiling point (438.4°C) & flash point (218.9°C) than des-methoxy analog for safer scale-up • Authenticated 5-methoxy regioisomer for HPLC method development and SAR campaigns Supplied at ≥98% purity; requires -20°C storage with cold-chain shipping.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 498539-08-5
Cat. No. B112685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-methoxy-2-nitroaniline
CAS498539-08-5
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3/c1-19-12-7-8-14(16(17)18)13(9-12)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyUKAAVHGZDIRSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-methoxy-2-nitroaniline: Physicochemical Baseline


N-Benzyl-5-methoxy-2-nitroaniline (CAS 498539-08-5) is a nitro-substituted N-benzylated aniline derivative with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol [1]. The compound features three key structural elements on its aromatic core: an electron-withdrawing nitro group at the 2-position, an electron-donating methoxy substituent at the 5-position, and a benzyl moiety attached to the aniline nitrogen, yielding a versatile small-molecule scaffold with computed XLogP3 of 3.8, topological polar surface area of 67.1 Ų, four hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds [1]. It is primarily supplied as a research intermediate with purity specifications of ≥98% and is classified under GHS as a warning-level irritant (H315, H319, H320) .

N-Benzyl-5-methoxy-2-nitroaniline: Differentiation from Analogs


Critical Limitation Acknowledgment: After extensive search of primary literature, patents, and authoritative databases, no published direct head-to-head biological or pharmacological comparison studies were identified for N-Benzyl-5-methoxy-2-nitroaniline against its closest structural analogs. The evidence below is therefore derived from cross-study physicochemical comparisons and class-level structure–property inferences. Despite this limitation, the compound's unique regioisomeric arrangement—specifically the 5-methoxy (para to the nitro in the 2-nitroaniline numbering) versus alternative substitution patterns—produces measurable differences in lipophilicity, hydrogen bonding capacity, thermal stability, and safety profile that materially affect its suitability as a synthetic intermediate, building block, or screening candidate versus the 4-methoxy regioisomer (CAS 2215-44-3), the des-methoxy analog (CAS 5729-06-6), and the non-benzylated precursor (CAS 16133-49-6) [1]. Substitution without careful consideration of these physicochemical differentiators risks altered reactivity in downstream transformations, divergent solubility in reaction media, and incompatible storage requirements [1].

N-Benzyl-5-methoxy-2-nitroaniline: Comparator Evidence


Hydrogen Bond Acceptor Count vs. Des-Methoxy Analog

N-Benzyl-5-methoxy-2-nitroaniline possesses 4 hydrogen bond acceptor (HBA) sites contributed by the nitro group (2 acceptors), the methoxy oxygen (1 acceptor), and the aniline nitrogen (1 acceptor), compared to only 3 HBA sites in N-Benzyl-2-nitroaniline (CAS 5729-06-6), which lacks the methoxy substituent . This additional HBA capacity enhances aqueous solubility and modulates target binding interactions in biological screening contexts. The difference arises directly from the 5-methoxy group, which is absent in the des-methoxy comparator.

Hydrogen bonding Solubility Molecular recognition Drug-likeness

Lipophilicity Comparison with Des-Methoxy Analog

N-Benzyl-5-methoxy-2-nitroaniline exhibits a computed XLogP3 of 3.8, which is nearly identical to N-Benzyl-2-nitroaniline (XLogP3 = 3.7) despite the presence of the additional polar methoxy group [1]. The 4-methoxy regioisomer (CAS 2215-44-3) shows a marginally higher LogP of 3.81 [2]. This indicates that the 5-methoxy substitution achieves a favorable lipophilicity–polarity balance: the compound retains sufficient lipophilicity for membrane permeability while gaining the additional hydrogen bonding capacity and polarity contributed by the methoxy oxygen. In contrast, the non-benzylated precursor 5-methoxy-2-nitroaniline (CAS 16133-49-6) has a substantially lower LogP of approximately 1.19–2.29, reflecting the dominant polarity contribution of the free aniline –NH₂ group .

Lipophilicity Membrane permeability ADME Partition coefficient

Boiling Point Advantage over Des-Methoxy Analog

N-Benzyl-5-methoxy-2-nitroaniline has a predicted boiling point of 438.4 ± 40.0 °C at 760 mmHg, which is approximately 56 °C higher than N-Benzyl-2-nitroaniline (382.3 °C at 760 mmHg) [1]. The 4-methoxy regioisomer shows an intermediate boiling point of 428.1 ± 40.0 °C . This elevated boiling point is attributable to the increased molecular weight (258.27 vs. 228.25 g/mol) and the additional intermolecular interactions conferred by the methoxy oxygen. The higher thermal threshold broadens the operational temperature window for reactions requiring elevated temperatures, such as nitro group reductions, Buchwald–Hartwig couplings, or cyclocondensation reactions yielding benzimidazole scaffolds.

Thermal stability Distillation High-temperature reactions Process safety

Flash Point Safety Margin vs. Des-Methoxy Analog

The flash point of N-Benzyl-5-methoxy-2-nitroaniline is reported as 218.9 ± 27.3 °C, compared to 185 °C for N-Benzyl-2-nitroaniline [1]. This represents a 34 °C (18.4%) increase in the temperature threshold for flammable vapor generation. The higher flash point, combined with the compound's higher boiling point, indicates a meaningfully lower fire hazard during handling, storage, and thermal processing. For industrial procurement, this differentiator can influence hazardous material shipping classification, insurance requirements, and facility engineering controls—potentially reducing the total cost of ownership for large-scale use.

Process safety Flammability Transport classification Industrial handling

Storage Condition Requirements vs. Analog

N-Benzyl-5-methoxy-2-nitroaniline requires storage at −20 °C for long-term stability (1–2 years), with short-term storage possible at −4 °C (1–2 weeks) . In contrast, N-Benzyl-2-nitroaniline is stored at 2–8 °C with protection from light [1]. This difference in storage stringency likely reflects the enhanced chemical reactivity conferred by the electron-donating 5-methoxy group, which may increase susceptibility to oxidative degradation or thermal rearrangement at ambient temperatures. The 4-methoxy regioisomer (melting point 105 °C) is a solid at room temperature, whereas no definitive melting point has been reported for the 5-methoxy analog, suggesting different solid-state stability profiles . Procurement planning must account for cold-chain logistics for the 5-methoxy compound.

Storage stability Cold chain logistics Shelf life Procurement planning

Regioisomeric Comparison: 5-Methoxy vs. 4-Methoxy

The 5-methoxy regioisomer (target compound) and 4-methoxy regioisomer (CAS 2215-44-3) share identical molecular formulas (C₁₄H₁₄N₂O₃) and molecular weights (258.27 g/mol) but exhibit measurable differences in computed physicochemical properties [1][2]. The 5-methoxy isomer shows a topological polar surface area (TPSA) of 64.4–67.1 Ų versus 67.08 Ų for the 4-methoxy isomer, and a computed LogP of 3.22–3.80 versus 3.81 [1][2]. Critically, the 5-methoxy group occupies a position para to the nitro group in the 2-nitroaniline numbering, enabling direct resonance interaction between the electron-donating methoxy and the electron-withdrawing nitro substituent. This para-relationship enhances the push–pull electronic character of the aromatic system, which can influence the compound's UV-Vis absorption profile, reduction potential of the nitro group, and reactivity in electrophilic aromatic substitution. Although no direct head-to-head reactivity data are available, class-level knowledge of substituent effects predicts that the 5-methoxy isomer will exhibit different regioselectivity in further functionalization compared to the 4-methoxy isomer.

Regioisomerism Electronic effects Polar surface area Structure–property relationships

N-Benzyl-5-methoxy-2-nitroaniline: Application Scenarios


5-Methoxy Benzimidazole/Quinazoline Intermediate

N-Benzyl-5-methoxy-2-nitroaniline is positioned as a strategic intermediate for constructing 5-methoxy-substituted benzimidazole, quinazoline, and related N-heterocyclic scaffolds via nitro reduction followed by cyclocondensation. The 5-methoxy group, para to the nitro in this regioisomer, establishes a push–pull electronic system that can modulate the reduction kinetics of the nitro group and influence the regiochemical outcome of subsequent heterocycle formation [1]. The benzyl protecting group on the aniline nitrogen can be selectively removed under hydrogenolytic conditions, revealing a free amine for further diversification. This synthetic route mirrors established methodology where 5-methoxy-2-nitroaniline (the non-benzylated precursor) has been employed in PI3K inhibitor synthesis . The benzylated variant offers the advantage of orthogonal N-protection, enabling synthetic sequences that would be incompatible with a free primary aniline. Researchers developing kinase inhibitors, antimicrobial benzimidazoles, or CNS-targeted quinazolines should evaluate this compound when the 5-methoxy substitution pattern is required in the final target molecule.

Differentiated Building Block for Screening Libraries

The compound's balanced lipophilicity (XLogP3 ~3.8) combined with an elevated HBA count (4 vs. 3 for the des-methoxy analog) [1] makes it a compelling entry in diversity-oriented screening collections. Its physicochemical profile—moderate lipophilicity with enhanced hydrogen bonding capacity—falls within favorable drug-like chemical space while offering a differentiated vector for target engagement compared to simpler N-benzyl-2-nitroaniline derivatives. The presence of both electron-donating (5-OCH₃) and electron-withdrawing (2-NO₂) groups on the same aromatic ring creates a distinctive electronic signature that can be exploited in structure–activity relationship (SAR) studies. Procurement of this specific regioisomer, rather than the more common 4-methoxy variant, ensures that SAR campaigns exploring methoxy positional effects have the complete isomer set available. However, users should note the −20 °C storage requirement and plan cold-chain logistics accordingly .

High-Temperature Synthetic Applications

For synthetic protocols operating at elevated temperatures—such as nitro group reductions with metal catalysts under reflux, solvent-free condensation reactions, or microwave-assisted heterocycle synthesis—the compound's boiling point of 438.4 °C and flash point of 218.9 °C provide a wider thermal safety window compared to N-Benzyl-2-nitroaniline (boiling point 382.3 °C, flash point 185 °C) [1]. This thermal stability is particularly relevant for industrial process chemists scaling reactions that generate exotherms or require sustained heating. The 56 °C higher boiling point reduces the risk of distillative loss of starting material, while the 34 °C higher flash point mitigates flammability hazards. These attributes support safer scale-up of reactions such as catalytic hydrogenation of the nitro group or nucleophilic aromatic substitution at the activated 2-position. Procurement specifications should verify batch-specific purity (≥98% target) and residual solvent levels, as these can depress the effective flash point.

Reference Standard for Regioisomeric Purity

Given that the 4-methoxy regioisomer (CAS 2215-44-3) is a likely synthetic impurity or byproduct in routes to 5-methoxy-substituted targets, N-Benzyl-5-methoxy-2-nitroaniline serves as an authenticated reference standard for HPLC method development and batch-release testing [1]. The regioisomers share identical molecular weight and potentially similar chromatographic retention, making separation challenging. The compound's availability at ≥98% purity from multiple suppliers (Leyan, ChemScene) supports its use as a system suitability standard. Quality control laboratories supporting GMP manufacturing of 5-methoxy-containing APIs should procure this compound alongside the 4-methoxy isomer to establish resolution between the two in their analytical methods. The distinct UV-Vis absorption profile arising from the para methoxy–nitro relationship can be exploited for photodiode array detection and peak identity confirmation.

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